5-(4-Methoxy-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Overview
Description
5-(4-Methoxy-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its potential biological activities and is used in various scientific research fields.
Preparation Methods
The synthesis of 5-(4-Methoxy-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-methoxybenzaldehyde with o-tolylhydrazine to form the corresponding hydrazone. This hydrazone is then cyclized with thiocarbonyl compounds under acidic conditions to yield the desired triazole-thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(4-Methoxy-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Scientific Research Applications
5-(4-Methoxy-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in anticancer and anti-inflammatory treatments due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific enzymes and receptors in biological systems. The triazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 5-(4-Methoxy-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol include:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal with a broader spectrum of activity.
Trazodone: An antidepressant containing a triazole moiety.
Rufinamide: An antiepileptic drug with a triazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWAVLNAZVXCPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322719 | |
Record name | 3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643294 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92968-37-1 | |
Record name | 3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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